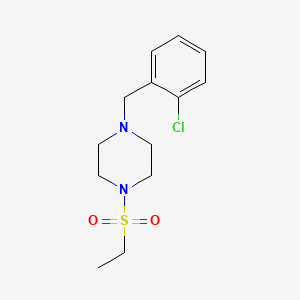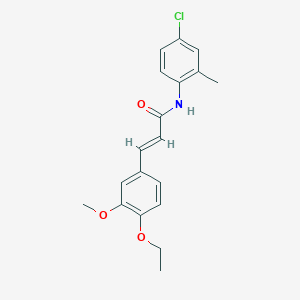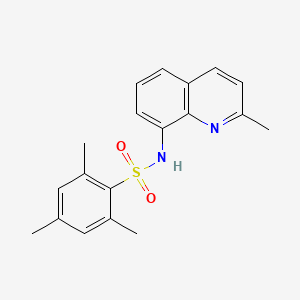
4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, cyclization, and functional group transformations. For instance, compounds with structural similarities have been synthesized through reactions involving fluorinated 1,3-diketones, hydrazine, and guanidine carbonate, suggesting potential pathways for synthesizing the target compound (Sareen & Jain, 1993). Additionally, nucleophilic displacement of bromide by [18F]fluoride has demonstrated the feasibility of introducing fluorine atoms into pyrazole rings, a relevant reaction for compounds containing fluorophenyl groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Crystallization and structural characterization by single-crystal diffraction have been employed to determine the molecular structures of related compounds. These analyses revealed that such molecules are essentially planar, with certain phenyl groups oriented perpendicular to the rest of the molecule, highlighting the importance of molecular geometry in understanding the compound's interactions and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds often include nucleophilic aromatic substitution, cyclization, and reactions with hydrazine or thiourea to yield pyrazole and pyrimidine derivatives. These reactions underline the versatility and reactivity of fluorinated compounds, suggesting potential chemical behaviors of 4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine (Hammam et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on 4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine is not available, related studies suggest that fluorination can significantly affect these properties by altering molecular polarity and intermolecular interactions (Galadzhun et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the presence of fluorophenyl and pyrazolyl groups. These groups can affect electron distribution and molecular stability, leading to unique reactivity patterns. Studies on similar compounds have shown that they can undergo a variety of chemical reactions, offering insights into the potential chemical behavior of the target compound (Hammam et al., 2005).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylpyrazol-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4/c1-14-12-22-25(13-14)20-23-18(15-5-3-2-4-6-15)11-19(24-20)16-7-9-17(21)10-8-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDZEWKENNKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)

![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)
![diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)
![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)
![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

